molecular formula C13H19NO2S B5541819 N-cyclohexyl-N-methylbenzenesulfonamide

N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No.: B5541819
M. Wt: 253.36 g/mol
InChI Key: QLQSOZHLFULCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-methylbenzenesulfonamide, also known as NMS, is a chemical compound that has been widely used in scientific research due to its unique properties. NMS is a white crystalline powder that is soluble in water and has a molecular weight of 269.4 g/mol. This compound has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Synthesis Applications

N-cyclohexyl-N-methylbenzenesulfonamide and its derivatives have been widely used in chemical synthesis. For instance, they serve as electrophilic cyanation reagents in the synthesis of various benzonitriles from (hetero)aryl bromides (Anbarasan, Neumann, & Beller, 2011). This methodology is efficient for synthesizing pharmaceutical intermediates and enables chemoselective monocyanation of dibromoarenes. Similarly, efficient and selective rhodium-catalyzed cyanation of C(sp(2))-H bonds of alkenes using this compound derivatives has been developed (Chaitanya & Anbarasan, 2015). These methods tolerate various functional groups, allowing the synthesis of diverse substituted acrylonitriles.

Organic Chemistry and Drug Synthesis

In organic chemistry, compounds like this compound play a significant role in developing new drugs and intermediates. For example, a study on the synthesis and characterization of novel sulfonamide molecules emphasizes the importance of these compounds in creating potential drug candidates (Murthy et al., 2018). Moreover, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, acting as selective cyclooxygenase-2 inhibitors, demonstrates their potential in treating inflammatory diseases like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Crystallography and Material Science

These compounds also find applications in crystallography and material science. The structural characterization of this compound derivatives provides insights into their molecular geometry, which is crucial for understanding their chemical properties and interactions (Yan, Hu, & Xiong, 2007). Additionally, studies focusing on the synthesis, antibacterial, and lipoxygenase inhibition properties of these compounds contribute to the development of new therapeutic agents (Abbasi et al., 2017).

Safety and Hazards

Exposure to N-cyclohexyl-N-methylbenzenesulfonamide may cause skin and eye irritation . When heated to decomposition, this compound may emit toxic fumes of carbon monoxide, oxides of nitrogen, oxides of sulfur, and ammonia . It is recommended to store this material in a refrigerator .

Properties

IUPAC Name

N-cyclohexyl-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h3,6-7,10-12H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQSOZHLFULCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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